Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone}
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Overview
Description
Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone} is a complex organic compound that features a benzene ring substituted with two thieno[2,3-b]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone} typically involves multi-step organic reactions. One common approach includes:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amine groups.
Bromination: Introduction of bromine atoms to the thieno[2,3-b]pyridine moieties.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone} can undergo various chemical reactions, including:
Oxidation: Conversion of amine groups to nitro groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups would yield nitro-substituted derivatives, while substitution reactions could introduce various functional groups to the benzene ring .
Scientific Research Applications
Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone} has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: Potential use as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action for Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone} involves its interaction with specific molecular targets. The compound’s thieno[2,3-b]pyridine moieties can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: Compounds with similar thieno[2,3-b]pyridine moieties, such as those used in anticancer and antiviral research.
Benzene Derivatives: Compounds with similar benzene ring structures, such as those used in materials science and medicinal chemistry.
Uniqueness
Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone} is unique due to its combination of benzene and thieno[2,3-b]pyridine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C30H30N4O2S2 |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
[4-[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carbonyl]phenyl]-[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone |
InChI |
InChI=1S/C30H30N4O2S2/c1-15(2)13-19-9-11-21-23(31)27(37-29(21)33-19)25(35)17-5-7-18(8-6-17)26(36)28-24(32)22-12-10-20(14-16(3)4)34-30(22)38-28/h5-12,15-16H,13-14,31-32H2,1-4H3 |
InChI Key |
OIVNTXMJPJOKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)C(=O)C4=C(C5=C(S4)N=C(C=C5)CC(C)C)N)N |
Origin of Product |
United States |
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